4-Amino-5-methylisophthalonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

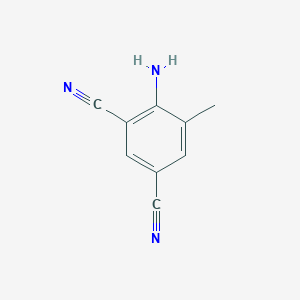

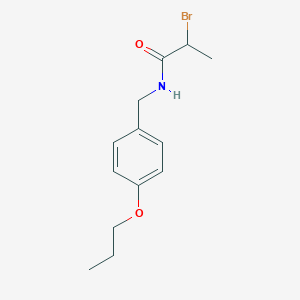

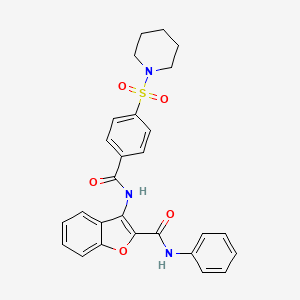

4-Amino-5-methylisophthalonitrile is a chemical compound with the molecular formula C9H7N3 and a molecular weight of 157.17 .

Molecular Structure Analysis

The molecular structure of 4-Amino-5-methylisophthalonitrile consists of a benzene ring substituted with an amino group, a methyl group, and two nitrile groups . The exact spatial arrangement of these groups could be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

4-Amino-5-methylisophthalonitrile is a solid at room temperature . Its physical and chemical properties such as melting point, boiling point, and density can be determined using standard laboratory techniques .Scientific Research Applications

Synthesis and Material Applications

One application area of isophthalonitrile derivatives includes their use in the synthesis of novel materials with specific properties. For instance, Zeng et al. (2007) described the synthesis and curing of a novel amino-containing phthalonitrile derivative, showcasing its potential in creating materials with outstanding heat resistance due to its self-promotion curing behavior (Zeng et al., 2007). This highlights the relevance of such compounds in developing high-performance polymers and composites, particularly in industries requiring materials that withstand extreme temperatures.

Catalysis and Chemical Reactions

Isophthalonitrile derivatives also find applications in catalysis and facilitating chemical reactions. Hamdi et al. (2017) demonstrated the use of metallophthalocyanines as potent heterogeneous catalysts in the synthesis of 3,4-Dihydropyrimidin-2(1H)-ones, employing a modified Biginelli-type reaction (Hamdi et al., 2017). The study found cobalt (II)-phthalocyanine to be particularly effective, highlighting the utility of these compounds in enhancing the efficiency and yield of chemical transformations.

Biomedical Research

In the context of biomedical research, phthalonitrile derivatives are explored for their potential therapeutic applications. Duan et al. (2010) investigated zinc(II) phthalocyanines substituted with 2-(dimethylamino)ethylthio moieties for their photodynamic activity against cancer cells (Duan et al., 2010). The study revealed the compounds' effectiveness in generating singlet oxygen and their selective affinity towards certain cellular components, suggesting their potential in photodynamic therapy for cancer treatment.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-amino-5-methylbenzene-1,3-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-6-2-7(4-10)3-8(5-11)9(6)12/h2-3H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIAUXOUQCHCEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-methylisophthalonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2842729.png)

![2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2842731.png)

![methyl 3-{2-[2-(isopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2842733.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2842736.png)

![3-[(Pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B2842739.png)

![5-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2842749.png)